3-Heptanethiol: A Comprehensive Technical Guide
3-Heptanethiol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical and physical properties of 3-Heptanethiol. Due to the limited availability of experimental data for this specific compound, information from closely related isomers and homologous thiols is included for comparative purposes and to infer potential characteristics. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific disciplines.
Chemical and Physical Properties
3-Heptanethiol, an alkyl thiol, possesses a seven-carbon chain with a thiol group located at the third carbon position. Its chemical and physical characteristics are influenced by both the alkyl chain and the sulfhydryl functional group.
General Information
| Property | Value | Source |
| IUPAC Name | Heptane-3-thiol | [1] |
| Synonyms | 3-Mercaptoheptane | [2] |
| CAS Number | 1639-07-2 | [1] |
| Molecular Formula | C₇H₁₆S | [1][3] |
| Molecular Weight | 132.27 g/mol | [1][3] |
Physical Properties
| Property | 3-Heptanethiol (Computed/Estimated) | 1-Heptanethiol (Experimental) | 2-Heptanethiol (Experimental) |
| Boiling Point | No Data Available | 173-175 °C | No Data Available |
| Melting Point | No Data Available | -43 °C | No Data Available |
| Density | No Data Available | 0.844 g/cm³ at 20 °C | 0.839-0.844 g/cm³ |
| Refractive Index | No Data Available | No Data Available | 1.442-1.445 at 25 °C |
| Solubility | Insoluble in water (predicted) | 0.009 g/L in water | Slightly soluble in water, Soluble in ethanol |
| Vapor Pressure | No Data Available | 1.5 hPa at 25 °C | No Data Available |
| Kovats Retention Index | 1153.2 - 1157.6 (Standard polar)[1] | No Data Available | No Data Available |
Spectroscopic Data
While specific spectra for 3-Heptanethiol are not widely published, the expected spectral characteristics can be inferred from the analysis of related thiol compounds and general principles of spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the carbon bearing the thiol group (C3), as well as signals for the methyl and methylene (B1212753) groups of the heptyl chain. The proton of the thiol group (-SH) typically appears as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule, with the carbon attached to the sulfur atom (C3) showing a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of 3-Heptanethiol (132.27 g/mol ). Fragmentation patterns would likely involve cleavage of the C-S bond and fragmentation of the alkyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic, though often weak, S-H stretching vibration band around 2550-2600 cm⁻¹. C-H stretching and bending vibrations from the alkyl chain would also be prominent.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 3-Heptanethiol are scarce in the literature. The following proposed methodologies are based on general organic chemistry principles and adaptations from the synthesis of related thiols.
Proposed Synthesis of 3-Heptanethiol from 3-Heptanol (B47328)
This proposed synthesis is adapted from a known method for the preparation of 2-heptanethiol.[5][6] It involves the conversion of the hydroxyl group of 3-heptanol into a good leaving group, followed by nucleophilic substitution with a sulfur nucleophile and subsequent reduction.
Step 1: Tosylation of 3-Heptanol
-
Dissolve 3-heptanol in pyridine (B92270) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the stirred solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Add toluene (B28343) to the reaction mixture and filter.
-
Wash the filtrate with an aqueous HCl solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-heptyl tosylate.
Step 2: Thioacetylation of 3-Heptyl Tosylate
-
In a flask equipped with a reflux condenser, stir the 3-heptyl tosylate with potassium thioacetate (B1230152) in dimethylformamide.
-
Heat the mixture at 80 °C for several hours.
-
After cooling, dilute the reaction mixture with brine and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 3-acetylthioheptane by distillation.
Step 3: Reduction to 3-Heptanethiol
-
Dissolve the 3-acetylthioheptane in dry diethyl ether.
-
Slowly add this solution to a stirred suspension of lithium aluminum hydride in dry diethyl ether at a low temperature (e.g., -10 °C to 5 °C) under an inert atmosphere.
-
After the addition is complete, continue stirring for a short period at room temperature.
-
Carefully quench the reaction with water and/or a dilute acid.
-
Extract the product with diethyl ether, wash the organic layer, dry it, and purify the 3-Heptanethiol by distillation.
Figure 1. Proposed synthetic pathway for 3-Heptanethiol from 3-Heptanol.
Biological Activity and Potential in Drug Development
There is currently no specific information available in the scientific literature regarding the biological activity, pharmacological effects, or potential applications of 3-Heptanethiol in drug development. However, the thiol functional group is a key feature in a number of therapeutic agents and plays a crucial role in various biological processes.[7][8][9]
General Roles of Thiols in Biological Systems and Drug Design
The thiol group (-SH) is a versatile functional group that can participate in several biologically relevant interactions:[7][8][10][11]
-
Antioxidant and Radical Scavenging: Thiols can act as antioxidants by donating a hydrogen atom to neutralize free radicals, thereby protecting cells from oxidative damage.[10][11]
-
Metal Chelation: The soft sulfur atom of a thiol can form strong bonds with heavy metal ions, a property utilized in chelation therapy for metal poisoning.[7][8]
-
Enzyme Inhibition: The thiol group can act as a nucleophile and interact with the active sites of enzymes, particularly metalloenzymes, leading to their inhibition. This is a strategy used in the design of some drugs.[12]
-
Disulfide Bond Formation: In proteins, the oxidation of two thiol groups from cysteine residues forms a disulfide bond, which is crucial for protein structure and function.[13][14]
Given these properties, it is plausible that 3-Heptanethiol could exhibit some biological activity. However, without experimental data, any potential therapeutic application remains speculative. Further research is required to investigate the pharmacology and toxicology of this compound.
Figure 2. Potential biological roles of the thiol functional group.
Safety and Handling
Alkyl thiols are known for their strong and often unpleasant odors.[14] They are generally flammable and should be handled in a well-ventilated area, such as a fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has summarized the available chemical and physical data for 3-Heptanethiol. While there is a notable lack of specific experimental data for this compound, information from related molecules provides a basis for understanding its likely properties. The provided synthetic protocol is a proposed route that requires experimental validation. The biological activity of 3-Heptanethiol is currently unexplored, but the known roles of the thiol functional group in biological systems suggest that it could be a subject of interest for future research in medicinal chemistry and drug development. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.
References
- 1. 3-Heptanethiol | C7H16S | CID 22413524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hexanethiol | C6H14S | CID 102661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-heptanethiol [webbook.nist.gov]
- 4. C7H16 infrared spectrum of heptane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Identification and synthesis of 2-heptanethiol, a new flavor compound found in bell peppers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imreblank.ch [imreblank.ch]
- 7. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Medicinal Thiols: Current Status and New Perspectives" by Annalise R. Pfaff, Justin Beltz et al. [scholarsmine.mst.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thiol - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
